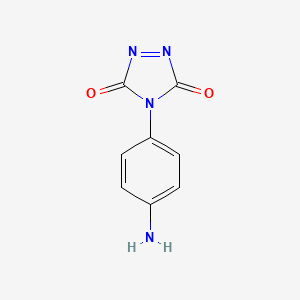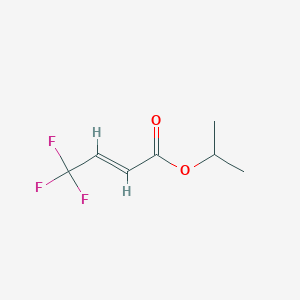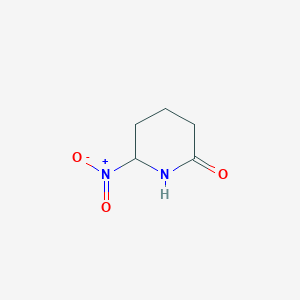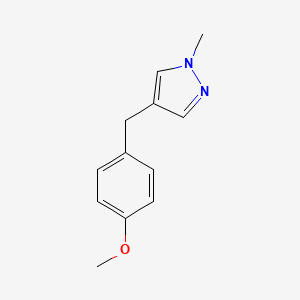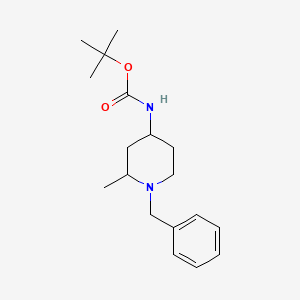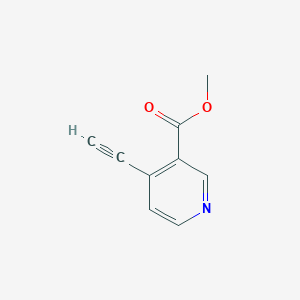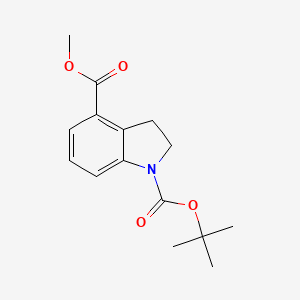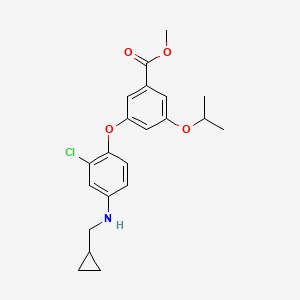
Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chloro-substituted phenoxy group, an isopropoxybenzoate moiety, and a cyclopropylmethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-chloro-4-nitrophenol with cyclopropylmethylamine under basic conditions to form 2-chloro-4-((cyclopropylmethyl)amino)phenol.
Esterification: The phenoxy intermediate is then esterified with methyl 5-isopropoxybenzoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenoxy group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Amines.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application and target.
類似化合物との比較
Similar Compounds
Methyl 3-(2-chloro-4-aminophenoxy)-5-isopropoxybenzoate: Similar structure but lacks the cyclopropylmethylamino group.
Methyl 3-(2-chloro-4-((methylamino)phenoxy)-5-isopropoxybenzoate: Similar structure but with a methylamino group instead of cyclopropylmethylamino.
Uniqueness
Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate is unique due to the presence of the cyclopropylmethylamino group, which can impart distinct chemical and biological properties
特性
分子式 |
C21H24ClNO4 |
|---|---|
分子量 |
389.9 g/mol |
IUPAC名 |
methyl 3-[2-chloro-4-(cyclopropylmethylamino)phenoxy]-5-propan-2-yloxybenzoate |
InChI |
InChI=1S/C21H24ClNO4/c1-13(2)26-17-8-15(21(24)25-3)9-18(11-17)27-20-7-6-16(10-19(20)22)23-12-14-4-5-14/h6-11,13-14,23H,4-5,12H2,1-3H3 |
InChIキー |
OEIZXRTUCTVWQK-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC(=CC(=C1)OC2=C(C=C(C=C2)NCC3CC3)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


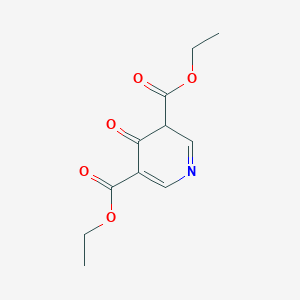

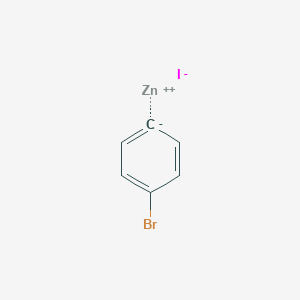
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidene-1,3-diazinan-2-one](/img/structure/B12336812.png)
![Ethyl 4-[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1-phenylethoxy]-2-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B12336818.png)

